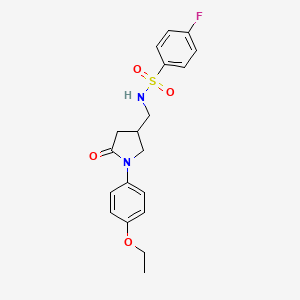

N-((1-(4-乙氧苯基)-5-氧代吡咯烷-3-基)甲基)-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It is related to the class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are characterized by a β-lactam ring in their chemical structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray crystallography . The structure of these compounds is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the title compound was analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .科学研究应用

量子化学和分子动力学模拟研究

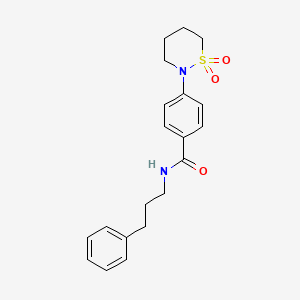

哌啶衍生物在结构上与 N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-4-氟苯磺酰胺相关,已对其在铁上的缓蚀性能进行了研究。量子化学计算和分子动力学模拟阐明了它们的吸附行为和抑制效率,提供了对金属表面全局反应性参数和吸附现象的见解 (Kaya 等人,2016)。

COX-2 抑制用于抗炎应用

苯磺酰胺衍生物,如 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺,已被合成并评估为选择性环氧合酶-2 (COX-2) 抑制剂。氟原子的引入已被证明可以显着提高 COX1/COX-2 选择性,从而识别出用于治疗类风湿性关节炎和骨关节炎等疾病的有效且高度选择性的口服 COX-2 抑制剂 (Hashimoto 等人,2002)。

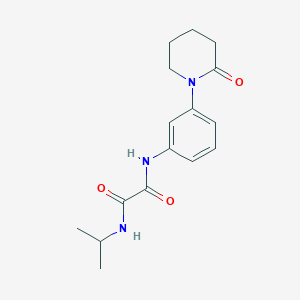

酰胺的自由基 N-去甲基化

使用 N-氟苯磺酰亚胺作为氧化剂和铜催化剂已经实现了 N-甲基酰胺的 N-去甲基化。此反应途径涉及单电子转移、氢原子转移和水解,提供了一种将酰胺转化为碳醇胺的新方法,从而证明了在合成有机化学中的潜在应用 (Yi 等人,2020)。

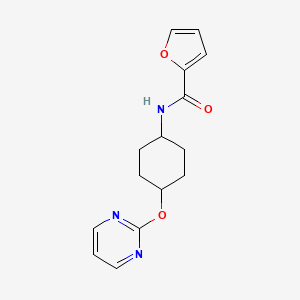

光动力疗法用于癌症治疗

已合成出用苯磺酰胺衍生物基团取代的新型锌酞菁,用于光动力疗法。它们的高单线态氧量子产率和光物理特性表明它们可用作癌症治疗的 II 型光敏剂,提供了一种以最小的副作用靶向恶性细胞的新方法 (Pişkin 等人,2020)。

抗癌剂的合成和表征

已合成出新型氨基噻唑-芍药酚衍生物,并评估了它们对各种癌细胞系的抗癌作用。这些研究表明了此类化合物的潜力,尤其是在抑制人胃腺癌和结直肠腺癌细胞方面,为开发新的抗癌疗法指明了一个有前途的方向 (Tsai 等人,2016)。

未来方向

属性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOJFYACQPARCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]morpholine](/img/structure/B2675702.png)

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)

![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)

![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)